25I-Nboh
Overview
Description
25I-Nboh, also known as 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine, is a derivative of the phenethylamine class of compounds. It was first synthesized in 2006 by a team at Purdue University. This compound is known for its potent agonistic activity at the serotonin 5-HT2A receptor, making it a significant subject of research in the field of psychoactive substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25I-Nboh typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxyphenethylamine.
Iodination: The phenethylamine is iodinated to produce 2,5-dimethoxy-4-iodophenethylamine.
N-Benzylation: The iodinated compound is then subjected to N-benzylation using 2-hydroxybenzyl chloride under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound is not well-documented due to its classification as a novel psychoactive substance. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the iodo group can yield the corresponding phenethylamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the iodo position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenethylamine derivatives.
Substitution: Substituted phenethylamine derivatives with various nucleophiles.
Scientific Research Applications
25I-Nboh has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification of novel psychoactive substances.
Biology: Studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor.
Medicine: Investigated for its potential therapeutic effects and psychoactive properties.
Mechanism of Action
25I-Nboh exerts its effects primarily through its potent agonistic activity at the serotonin 5-HT2A receptor. It binds to this receptor with high affinity, leading to the activation of downstream signaling pathways that result in its psychoactive effects. The compound’s interaction with the 5-HT2A receptor is similar to that of other hallucinogenic substances, such as lysergic acid diethylamide (LSD) and psilocybin .
Comparison with Similar Compounds
25I-NBOMe: Another potent 5-HT2A receptor agonist with similar psychoactive properties.
2C-I: A less potent phenethylamine derivative that also acts on the 5-HT2A receptor.
DOI: A substituted amphetamine with hallucinogenic properties.
Uniqueness of 25I-Nboh: this compound is unique due to its high selectivity and potency at the 5-HT2A receptor, making it one of the most selective agonists for this receptor. Its structure, which includes a hydroxybenzyl group, contributes to its distinct pharmacological profile compared to other similar compounds .
Properties
IUPAC Name |
2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20INO3/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20/h3-6,9-10,19-20H,7-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUZHYRXGQTBRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433993 | |
Record name | 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919797-20-9 | |
Record name | 2-[[[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=919797-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 25I-NBOH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25I-NBOH | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9G4BGW8K4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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